

Technical Guide: Solubility Profiling & Solvent Selection for 4-Formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-formyl-N-methylpicolinamide

Cat. No.: B8468996

[Get Quote](#)

Executive Summary

4-Formyl-N-methylpicolinamide (CAS 728034-03-5) is a critical pyridine-based intermediate used primarily in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and complex heterocyclic scaffolds. Its structure features three distinct functional domains: a basic pyridine core, a polar N-methylcarboxamide moiety, and a reactive formyl (aldehyde) group.

This guide provides a comprehensive analysis of its solubility profile. While empirical data for this specific intermediate is often proprietary, this document synthesizes structural analysis with standard process chemistry protocols to establish a predictive solubility model and a validated experimental workflow.

Key Takeaway: This compound exhibits "Goldilocks" polarity—soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), but sparingly soluble in non-polar hydrocarbons. Crucially, solvent selection must account for the reactivity of the C-4 aldehyde group, which precludes the long-term use of primary alcohols or amines without buffering or temperature control.

Structural Analysis & Solubility Prediction

To understand the solubility behavior of **4-formyl-N-methylpicolinamide**, we must deconstruct its molecular architecture. The interplay between the rigid pyridine ring and the hydrogen-bonding amide group dictates its lattice energy and solvation potential.

Physicochemical Profile (Predicted)

Property	Value (Approx.)	Impact on Solubility
Molecular Formula	$C_8H_8N_2O_2$	Moderate molecular weight (164.16 g/mol) favors organic solubility.
Physical State	Solid (Crystalline)	High lattice energy due to intermolecular H-bonding (Amide $NH \cdots O=C$).
LogP (Octanol/Water)	-0.2 to 0.8	Moderately lipophilic; likely poor water solubility without pH adjustment.
pKa (Pyridine N)	-3.0 - 4.0	Electron-withdrawing formyl group lowers basicity; requires strong acid to protonate.
H-Bond Donors	1 (Amide NH)	Critical for solubility in H-bond accepting solvents (DMSO, MeOH).
H-Bond Acceptors	3 (Pyridine N, Amide O, Aldehyde O)	High affinity for protic solvents, but limited by lipophilic ring.

Theoretical Solubility Map

Based on Hansen Solubility Parameters (HSP) logic, we categorize solvents into three tiers. This prediction assumes the compound is in its neutral, free-base form.

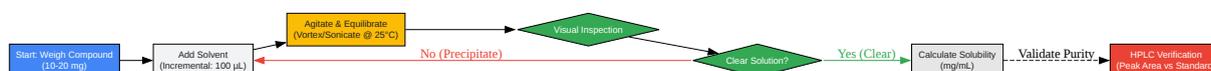
- Tier 1: High Solubility (>50 mg/mL)
 - Polar Aprotic: DMSO, DMF, DMAc, NMP.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) These solvents disrupt the intermolecular amide hydrogen bonds effectively while solvating the aromatic pyridine ring.
- Tier 2: Moderate Solubility (10–50 mg/mL)

- Chlorinated: Dichloromethane (DCM), Chloroform.
- Esters/Ketones: Ethyl Acetate, Acetone, THF (Tetrahydrofuran).
- Mechanism:[1][2][3] Good interaction with the organic skeleton, but less effective at breaking strong crystal lattice forces compared to Tier 1.
- Tier 3: Low/Sparingly Soluble (<1 mg/mL)
 - Non-Polar: Hexanes, Heptane, Toluene, Diethyl Ether.
 - Aqueous: Water (Neutral pH).
 - Mechanism:[1][2][3] The polar amide/aldehyde groups repel the non-polar solvent matrix. In water, the lipophilic pyridine ring prevents full solvation unless the pH is lowered to protonate the pyridine nitrogen (pH < 2).

Experimental Determination Protocol

As a scientist, you should never rely solely on prediction. The following protocol is a self-validating system designed to generate a precise solubility curve.

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Step-by-step "Shake-Flask" method for determining solubility thresholds.

Detailed Methodology

- Preparation: Weigh accurately ~10 mg of **4-formyl-N-methylpicolinamide** into a clear 1.5 mL HPLC vial.

- Titration: Add the solvent of interest in 100 μL increments.
- Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.
 - Note: Monitor temperature during sonication; heat can artificially increase solubility.
- Observation: Inspect for clarity. If solid remains, repeat step 2.
- Quantification (Optional but Recommended): Once dissolved, filter the solution (0.22 μm PTFE) and inject into HPLC to confirm the compound hasn't degraded (especially in reactive solvents like alcohols).

Solvent Compatibility & Reactivity Risks

The presence of the C-4 Formyl group (Aldehyde) introduces chemical instability that dictates solvent choice. Unlike simple amides, this compound is an electrophile.

The "Red Flag" Solvents

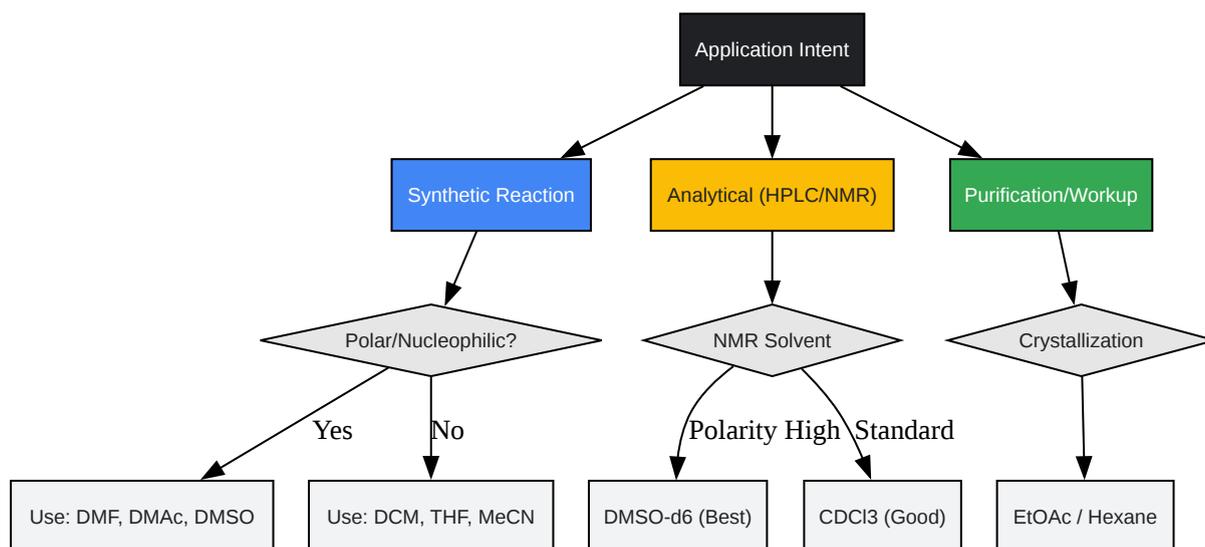
Solvent Class	Risk Level	Chemical Mechanism	Recommendation
Primary Alcohols (Methanol, Ethanol)	High	Hemiacetal Formation: The aldehyde reacts reversibly with alcohols to form hemiacetals, complicating NMR/HPLC analysis and altering solubility.	Use only for short-term processing or crystallization. Avoid for storage.
Primary Amines	Critical	Imine (Schiff Base) Formation: Rapid condensation with the aldehyde.	Strictly Avoid unless the amine is a reactant.
Water (Neutral/Basic)	Medium	Hydration/Hydrolysis: Aldehydes can hydrate to gem-diols. Basic pH may hydrolyze the amide bond.	Use buffered aqueous systems (pH 4–6) for workup only.

Recommended Solvent Systems

- For Reaction (Inert): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane.
- For Storage (Stock Solutions): Anhydrous DMSO or DMAc (Store at -20°C to prevent oxidation to carboxylic acid).
- For Purification (Crystallization): Ethyl Acetate/Hexane systems or Isopropanol (secondary alcohols react slower than primary).

Application-Specific Selection Guide

Select the solvent based on your downstream application.



[Click to download full resolution via product page](#)

Figure 2: Decision tree for selecting the optimal solvent based on process requirements.

References

- BLD Pharm. (n.d.). **4-Formyl-N-methylpicolinamide** (CAS 728034-03-5) Product Data. Retrieved from
- PubChem. (2023). Compound Summary: 4-(4-Aminophenoxy)-N-methylpicolinamide (Structural Analog). National Library of Medicine. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter logic).
- ChemSrc. (2023). **4-Formyl-N-methylpicolinamide** Physicochemical Properties. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 3. CN102060734B - Method for preparing N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profiling & Solvent Selection for 4-Formyl-N-methylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8468996#solubility-of-4-formyl-n-methylpicolinamide-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com